![molecular formula C13H11ClN2O B3018334 (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-24-0](/img/structure/B3018334.png)

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

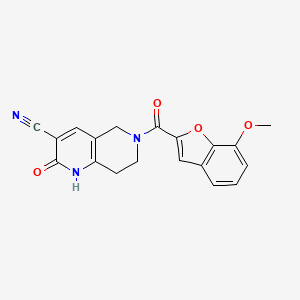

The compound "(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that could be relevant to understanding the synthesis and properties of similar organic structures. The first paper describes a multicomponent synthesis of 5-aminooxazole and its subsequent reaction to form pyrrolo[3,4-b]pyridin-5-one, which involves a domino sequence that could be related to the synthesis of the compound . The second paper reports on the synthesis of thermally stable salts derived from L-proline, which is an α-amino acid, and their chlorination to form [MCl6]− salts . These processes are significant in organic synthesis and could provide insights into the synthesis and stability of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multicomponent reactions, as described in the first paper. The synthesis of 5-aminooxazole from aldehyde, amine, and alpha-isocyanoacetamide demonstrates a method that could potentially be adapted for the synthesis of this compound . The use of ammonium chloride to accelerate oxazole formation suggests that ammonium salts play a crucial role in the synthesis of nitrogen-containing heterocycles, which could be relevant to the synthesis of the compound .

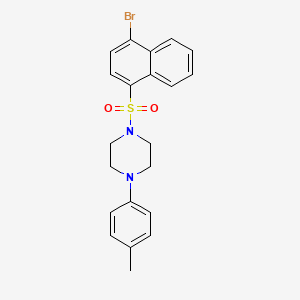

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the provided papers, the second paper does discuss the X-ray structures of α-ammonium-acylchloride salts . This information is valuable as it provides a basis for understanding how similar compounds might crystallize and what their molecular conformations could be in the solid state.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of this compound. However, the described reactions in the first paper, such as the acylation and IMDA (intramolecular Diels-Alder) reaction, are important for constructing nitrogen-containing heterocycles . These reactions could be relevant to the chemical behavior of similar compounds, including potential reactions involving chlorobenzyl groups and pyridinylmethylidene moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not discussed in the provided papers. Nonetheless, the second paper's mention of the thermal stability of [MCl6]− salts up to 80 °C provides a reference point for the stability of chlorinated organic compounds . This information could be extrapolated to hypothesize about the thermal stability of this compound, as well as its solubility and behavior in organic solvents.

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-pyridin-4-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-13-4-2-1-3-12(13)10-16(17)9-11-5-7-15-8-6-11/h1-9H,10H2/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMOVZPJXDYZQE-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+](=CC2=CC=NC=C2)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=NC=C2)/[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)

![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)

![(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B3018266.png)

![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)

![N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3018269.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3018270.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B3018271.png)